molecular formula C14H17BrN2 B8407920 1-Isoamyl-4-(4-bromophenyl)pyrazole

1-Isoamyl-4-(4-bromophenyl)pyrazole

Cat. No.: B8407920
M. Wt: 293.20 g/mol
InChI Key: DZJACGIXSHHCLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isoamyl-4-(4-bromophenyl)pyrazole is a pyrazole derivative characterized by a 4-bromophenyl substituent at the 4-position and an isoamyl group (3-methylbutyl) at the 1-position of the pyrazole ring. The molecular formula and mass of related bromophenyl-pyrazole compounds (e.g., 1-(4-bromophenyl)-3-phenyl-1H-pyrazol-4-ol) suggest a molecular weight range of ~315–350 g/mol for this class .

Properties

Molecular Formula

C14H17BrN2

Molecular Weight

293.20 g/mol

IUPAC Name

4-(4-bromophenyl)-1-(3-methylbutyl)pyrazole

InChI

InChI=1S/C14H17BrN2/c1-11(2)7-8-17-10-13(9-16-17)12-3-5-14(15)6-4-12/h3-6,9-11H,7-8H2,1-2H3

InChI Key

DZJACGIXSHHCLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=C(C=N1)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Pyrazole Ring

The position and nature of substituents on the pyrazole ring significantly impact physicochemical and biological properties. Key comparisons include:

Compound Substituents Key Features Reference
1-Isoamyl-4-(4-bromophenyl)pyrazole 1-isoamyl, 4-(4-bromophenyl) Enhanced lipophilicity (isoamyl) and halogen-mediated interactions (Br). Hypothetical
5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 2) 5-(4-bromophenyl), 3-(4-fluorophenyl), 1-carbaldehyde Planar structure (dihedral angle: 5.3° between pyrazole and bromophenyl rings); fluorophenyl enhances polarity.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-pyrazole)thiazole (Compound 4) 4-chlorophenyl, triazole-thiazole hybrid Chlorine vs. bromine steric/electronic effects; antimicrobial activity reported.
Penflufen (commercial fungicide) 1-methyl, 5-fluoro, pyrazolecarboxamide Methyl and fluoro groups optimize fungicidal activity; used as a lead for derivative synthesis.

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine may enhance hydrophobic interactions in biological systems, as seen in bromophenyl-containing derivatives .
  • Alkyl vs.
  • Dihedral Angles : Planar arrangements (e.g., dihedral angles <10° between pyrazole and aryl rings) favor π-π stacking, critical for binding to biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.